Home > Products > Screening Compounds P91362 > N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide - 2034417-14-4

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide

Catalog Number: EVT-2861118
CAS Number: 2034417-14-4
Molecular Formula: C17H15N7O2
Molecular Weight: 349.354
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

  • Compound Description: SGX523 is a mesenchymal-epithelial transition factor (c-MET) inhibitor investigated for the treatment of solid tumors. It demonstrated species-dependent toxicity, leading to compromised renal function in patients, likely due to crystal deposits of a less soluble metabolite in renal tubules [].
  • Relevance: SGX523, like the target compound N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide, contains the central [, , ]triazolo[4,3-b]pyridazine core. Additionally, both compounds feature a quinoline or quinoxaline moiety attached to this central structure, highlighting their structural similarity within this class of compounds.

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11)

  • Compound Description: M11 is a major metabolite of SGX523 formed through NADPH-independent metabolism, primarily by aldehyde oxidase (AO) in monkey and human liver S-9 fractions []. This metabolite exhibits significantly lower solubility compared to SGX523, potentially contributing to the observed nephrotoxicity [].
  • Relevance: M11 shares the core [, , ]triazolo[4,3-b]pyridazine structure with N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide and retains the quinoline moiety present in SGX523. The presence of M11 as a metabolite underscores the potential metabolic transformations possible within this class of compounds, which could be relevant for the target compound's metabolic profile.

7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

    7-(2-methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

    • Compound Description: Designed as an analog of Compound 1 with a modified naphthyridine ring substituent to shift metabolism, Compound 2 aimed to reduce bioactivation []. While the major metabolic transformation occurs on the naphthyridine ring, it still exhibits glutathione conjugation and covalent binding, albeit to a lesser extent than Compound 1 [].
    • Relevance: Similar to Compound 1, Compound 2 shares the [, , ]triazolo[4,3-b]pyridazin-3-yl)methyl)- structural motif with N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide. The comparison between Compound 1 and Compound 2 highlights the challenges of mitigating bioactivation while maintaining desirable pharmacological properties, emphasizing the need to carefully consider the structure-metabolism relationship in this chemical series.

    N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulfonamide Derivatives

    • Compound Description: This series of compounds, derived from 3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)aniline, were investigated for their antimicrobial activities. They demonstrated good to moderate activity against various microorganisms [].
    • Relevance: These derivatives are structurally related to N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide through the shared [, , ]triazolo[4,3-b]pyridazine scaffold. These compounds illustrate the potential of this core structure for various medicinal chemistry applications and highlight the diversity of possible substitutions and their impact on biological activity.
    Overview

    N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide is a complex heterocyclic compound that combines features from triazoles, pyridazines, and quinoxalines. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

    Source

    The compound's synthesis and applications have been explored in various scientific publications and patents. Notably, the synthesis methods and biological activities of related compounds have been documented in research articles focusing on quinoxaline derivatives and their antimicrobial properties .

    Classification

    This compound can be classified as a heterocyclic organic compound. It contains multiple functional groups, including a carboxamide group and an ethoxy-substituted triazole moiety, which contribute to its chemical reactivity and potential pharmacological properties.

    Synthesis Analysis

    Methods

    The synthesis of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide can be approached through several methods:

    1. Nucleophilic Substitution: This method involves the nucleophilic attack on a suitable electrophile derived from quinoxaline. The reaction typically requires a strong acid catalyst and can be performed at elevated temperatures to enhance yields .
    2. Cyclocondensation Reactions: This involves the cyclization of appropriate precursors such as 2,3-dichloroquinoxaline with hydrazine derivatives to form the triazole ring .
    3. Functionalization Techniques: Various functionalization strategies can be employed to introduce the ethoxy group at the desired position on the triazole or pyridazine rings.

    Technical Details

    The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used to confirm the structure of synthesized compounds.

    Molecular Structure Analysis

    Structure

    The molecular structure of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide features:

    • A quinoxaline core which is a bicyclic structure.
    • A triazole ring fused with a pyridazine.
    • An ethoxy substituent at the 6-position of the triazole.
    • A carboxamide functional group attached to the quinoxaline.

    Data

    The molecular formula can be represented as C15H16N4O2C_{15}H_{16}N_{4}O_{2}. The compound's molecular weight is approximately 284.32 g/mol.

    Chemical Reactions Analysis

    Reactions

    The compound may participate in various chemical reactions typical for heterocycles:

    1. Substitution Reactions: The presence of the carboxamide group allows for further substitution reactions under appropriate conditions.
    2. Hydrolysis: Under acidic or basic conditions, the carboxamide may hydrolyze to form corresponding acids and amines.
    3. Reductive Transformations: The triazole moiety may undergo reduction under specific catalytic conditions.

    Technical Details

    Reactions involving this compound should be conducted under controlled environments to prevent degradation or unwanted side reactions. Analytical techniques such as High Performance Liquid Chromatography (HPLC) may be employed for monitoring reaction progress.

    Mechanism of Action

    Process

    The mechanism of action for compounds like N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide often involves interaction with biological targets such as enzymes or receptors.

    1. Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
    2. Receptor Modulation: It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

    Data

    Studies have indicated that related compounds exhibit antimicrobial activity by disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis .

    Physical and Chemical Properties Analysis

    Physical Properties

    The compound is expected to exhibit moderate solubility in organic solvents due to its hydrophobic quinoxaline structure combined with hydrophilic functional groups.

    Chemical Properties

    Key chemical properties include:

    • Stability under normal laboratory conditions.
    • Reactivity with electrophiles due to the presence of electron-rich nitrogen atoms in the triazole and pyridazine rings.

    Relevant data from spectral analysis typically shows characteristic absorption bands for amides and heterocycles in IR spectra.

    Applications

    Scientific Uses

    N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide has potential applications in:

    1. Antimicrobial Agents: Due to its structural features that resemble known antimicrobial agents.
    2. Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases related to enzyme inhibition or receptor modulation.
    3. Research Tools: In studies focusing on cellular signaling pathways or enzyme mechanisms due to its ability to interact with biological macromolecules.

    Properties

    CAS Number

    2034417-14-4

    Product Name

    N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide

    IUPAC Name

    N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoxaline-2-carboxamide

    Molecular Formula

    C17H15N7O2

    Molecular Weight

    349.354

    InChI

    InChI=1S/C17H15N7O2/c1-2-26-16-8-7-14-21-22-15(24(14)23-16)10-19-17(25)13-9-18-11-5-3-4-6-12(11)20-13/h3-9H,2,10H2,1H3,(H,19,25)

    InChI Key

    VJPOERSAFBIZGP-UHFFFAOYSA-N

    SMILES

    CCOC1=NN2C(=NN=C2CNC(=O)C3=NC4=CC=CC=C4N=C3)C=C1

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.